molecular formula C19H13N3O2 B1605139 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 5646-98-0

5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B1605139
CAS No.: 5646-98-0
M. Wt: 315.3 g/mol
InChI Key: MFCIBMPTHZCBFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to bind to specific enzymes, altering their activity and influencing metabolic pathways. For example, it can inhibit certain kinases, leading to changes in phosphorylation states of target proteins . This interaction can modulate signal transduction pathways and affect cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation . Additionally, it can modulate the expression of genes involved in apoptosis, thereby influencing cell survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor, preventing the catalytic activity of target enzymes . This inhibition can lead to downstream effects on cellular processes, such as altered gene expression and metabolic flux. The compound’s structure allows it to fit into the active sites of enzymes, blocking substrate access and thus inhibiting enzyme function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated that its effects on cellular processes can diminish over time as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including cellular damage and altered metabolic function. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites by inhibiting key enzymes in metabolic pathways . This inhibition can lead to changes in the concentration of specific metabolites, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s distribution within tissues can also influence its overall efficacy and impact on cellular processes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows it to interact with target biomolecules in the appropriate cellular context, enhancing its efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,5-diphenylpyrazole with ethyl cyanoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the carboxylic acid .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the resulting biological activities.

Properties

IUPAC Name

5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2/c23-19(24)16-12-18-20-15(13-7-3-1-4-8-13)11-17(22(18)21-16)14-9-5-2-6-10-14/h1-12H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCIBMPTHZCBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=CC(=NN23)C(=O)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354404
Record name 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5646-98-0
Record name 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 3
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 5
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 6
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.